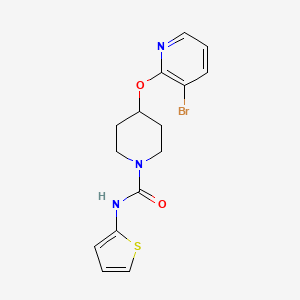
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as BPTP and is primarily used in medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Characterization
- The compound is synthesized through reactions like elimination, reduction, and bromization, and characterized using techniques like NMR and MS. This process has been utilized in the development of non-peptide CCR5 antagonists, highlighting its potential in pharmaceutical research (Bi, 2014).
Computational and Spectroscopy Studies
- Computational chemistry methods and spectroscopy (FT-IR, NMR, X-ray diffraction) are used to analyze the synthesized compounds. Such methods are important for understanding the molecular structure and properties, and have been applied in studies related to non-linear optical properties and molecular docking (Jayarajan et al., 2019).
Radiopharmaceutical Research
- The compound is studied in the context of radiopharmaceuticals. It's involved in the synthesis of radiotracers for PET imaging, demonstrating its applicability in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Biological Activities and Antagonist Properties
- Its derivatives have been investigated for biological activities, such as fungicidal and antiviral activities against tobacco mosaic virus, indicating its relevance in agricultural and virology research (Li et al., 2015).
Synthesis of Novel Derivatives
- Research on the synthesis of novel derivatives of this compound explores its potential in developing new chemical entities with possible therapeutic applications. These studies often focus on optimizing the synthesis process and exploring the chemical properties of the derivatives (Ito et al., 2002).
properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-3-1-7-17-14(12)21-11-5-8-19(9-6-11)15(20)18-13-4-2-10-22-13/h1-4,7,10-11H,5-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZWPUMNZHUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

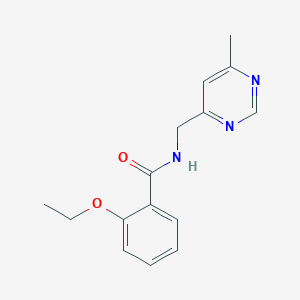


![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
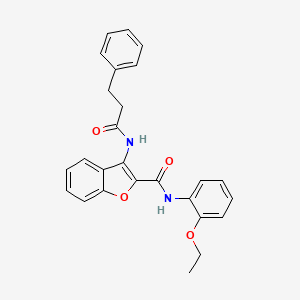

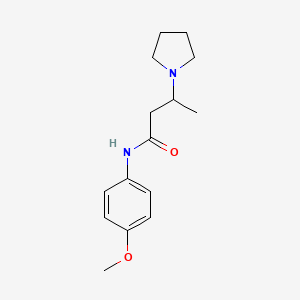
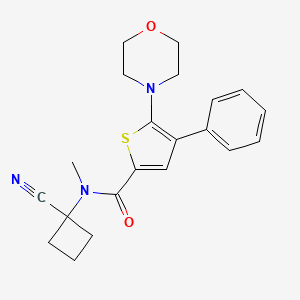
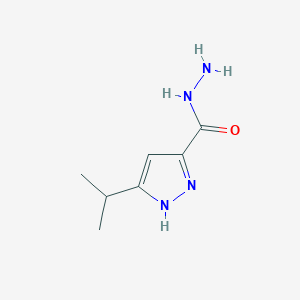

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)